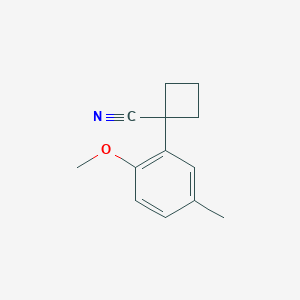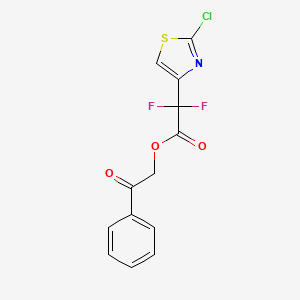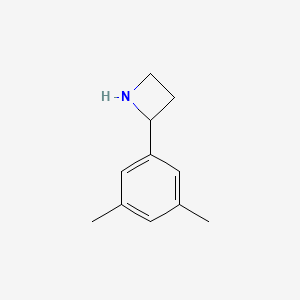
2-(3,5-Dimethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The presence of the nitrogen atom and the ring strain associated with the four-membered ring confer unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction typically proceeds under photochemical conditions, often using ultraviolet light to initiate the cycloaddition. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach allows for the efficient and scalable synthesis of azetidines, including 2-(3,5-Dimethylphenyl)azetidine, under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of azetidinones, while reduction reactions may yield amines .
Scientific Research Applications
2-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules . In medicinal chemistry, azetidines are used as motifs in drug discovery, with applications in the development of antihypertensive agents, kinase inhibitors, and anticoagulants . Additionally, azetidines are used in polymer synthesis, where they contribute to the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)azetidine involves the interaction of the nitrogen atom in the azetidine ring with various molecular targets. The ring strain in the azetidine ring facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in a variety of chemical reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(3,5-Dimethylphenyl)azetidine include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


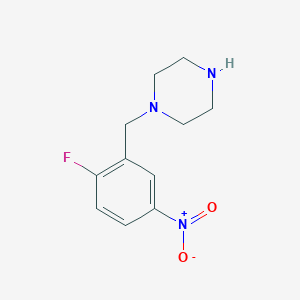

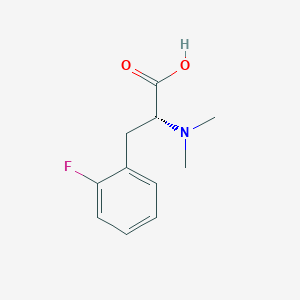
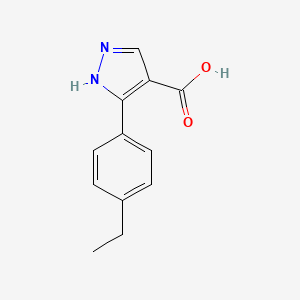



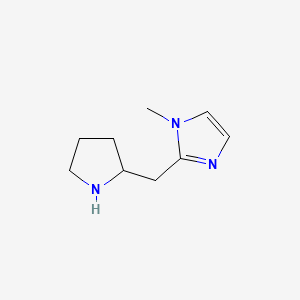
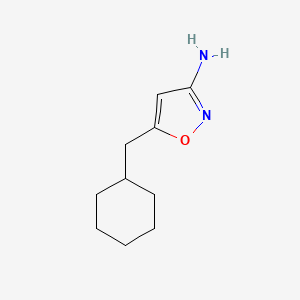
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

